Overcoming Cyclophosphamide Resistance: Cytotoxic Activity in Refractory Leukemia Models
Teroxirone demonstrates good cytotoxic activity against P388 and L1210 leukemia sublines that are resistant to cyclophosphamide [1]. This activity is a key differentiator, as cross-resistance among alkylating agents is a common limitation.
| Evidence Dimension | Cytotoxic activity against drug-resistant leukemia sublines |
|---|---|
| Target Compound Data | Good cytotoxic activity |
| Comparator Or Baseline | Cyclophosphamide (resistant sublines) |
| Quantified Difference | Activity retained in cyclophosphamide-resistant cells (qualitative) |
| Conditions | P388 and L1210 murine leukemia sublines in vitro |
Why This Matters
This demonstrates that Teroxirone is a viable candidate for research in drug-resistant cancer models where other alkylating agents, like cyclophosphamide, have failed.
- [1] Neidhart JA, Derocher D, Grever MR, Kraut EH, Malspeis L. Phase I trial of teroxirone. Cancer Treat Rep. 1984;68(9):1115-9. View Source
